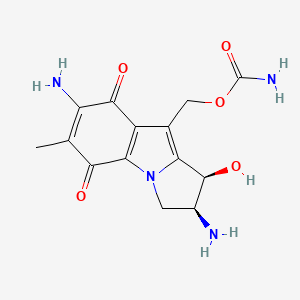
1,2-cis-1-Hydroxy-2,7-diamino-mitosene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Hydroxy-2,7-diamino Mitosene: is a chemical compound with the molecular formula C14H16N4O5 and a molecular weight of 320.30 g/mol . It is a derivative of mitomycin, a well-known antibiotic and anticancer agent. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]indole-5,8-dione core with hydroxyl and amino groups at specific positions .
Métodos De Preparación
The synthesis of cis-1-Hydroxy-2,7-diamino Mitosene involves several steps. One common method includes the reaction of mitomycin C with specific reagents to introduce the hydroxyl and amino groups at the desired positions . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Análisis De Reacciones Químicas
cis-1-Hydroxy-2,7-diamino Mitosene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms .
Aplicaciones Científicas De Investigación
cis-1-Hydroxy-2,7-diamino Mitosene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of cis-1-Hydroxy-2,7-diamino Mitosene involves its interaction with DNA. The compound can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription . This action is similar to that of mitomycin C, which also targets DNA and disrupts cellular processes. The molecular targets include specific nucleophilic sites on the DNA, and the pathways involved are primarily related to DNA damage response and repair .
Comparación Con Compuestos Similares
cis-1-Hydroxy-2,7-diamino Mitosene can be compared with other mitomycin derivatives, such as:
Mitomycin C: Known for its potent anticancer properties, mitomycin C shares a similar core structure but differs in the functional groups attached.
Mitomycin A: Another derivative with variations in the amino and hydroxyl groups, affecting its biological activity.
7-Hydroxy Mitomycin: This compound has a hydroxyl group at a different position, leading to distinct chemical and biological properties.
The uniqueness of cis-1-Hydroxy-2,7-diamino Mitosene lies in its specific functional groups and their positions, which influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C14H16N4O5 |
|---|---|
Peso molecular |
320.30 g/mol |
Nombre IUPAC |
[(2S,3S)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate |
InChI |
InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22)/t6-,12-/m0/s1 |
Clave InChI |
XNHZZRIKMUCTHU-QTTZVWFDSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]([C@@H](C3=C2COC(=O)N)O)N)N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


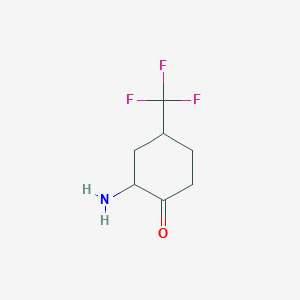
![Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184533.png)
![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)
![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)
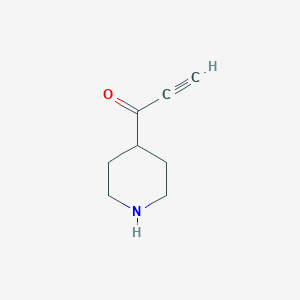
![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)

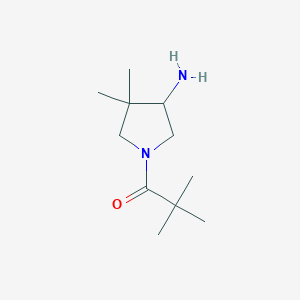

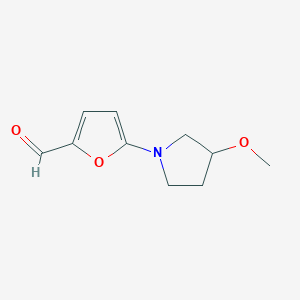
![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)


